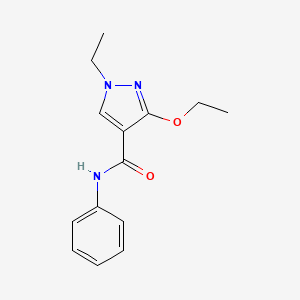
3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, which are nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, featuring an ethoxy group, an ethyl group, and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities . These compounds have been evaluated against human cervical cancer cell lines, suggesting that they may target cellular mechanisms involved in cancer cell proliferation .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrazole derivative.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Given that pyrazole derivatives have been found to exhibit antiproliferative activities, it can be inferred that these compounds may induce cell cycle arrest or apoptosis in certain cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Ethoxy and Ethyl Groups: Ethoxy and ethyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is often introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.
Substitution: Halogenating agents (e.g., bromine), strong bases (e.g., sodium hydroxide), and polar solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives, nitro compounds, and alkylated derivatives.
科学的研究の応用
3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
類似化合物との比較
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Carboxamide Derivatives: Other carboxamide compounds with varying functional groups.
Uniqueness: 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of ethoxy, ethyl, and phenyl groups, which contribute to its unique chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDBJXSPPNXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














